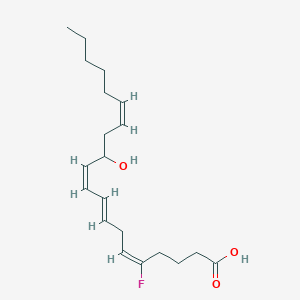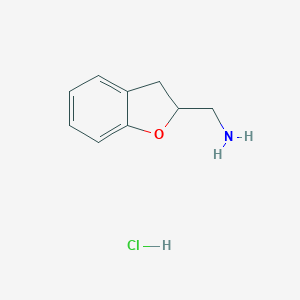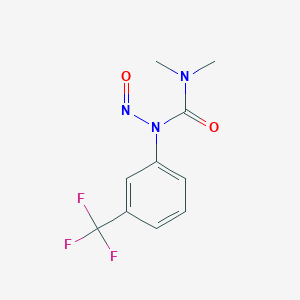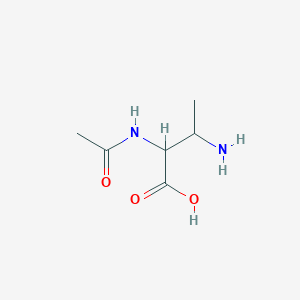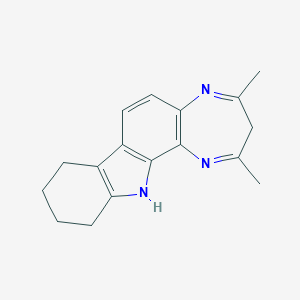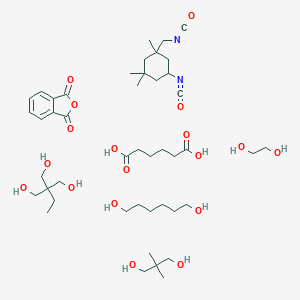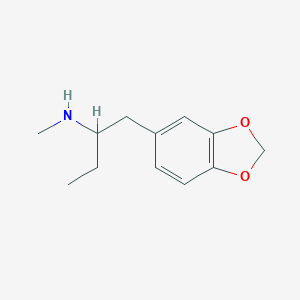![molecular formula C36H59N2O7P B009469 [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate CAS No. 104786-62-1](/img/structure/B9469.png)
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate, also known as OMA, is a novel membrane-active lipid that has been synthesized and studied for its potential applications in scientific research. OMA has been shown to have unique properties that make it a promising tool for studying membrane dynamics and lipid-protein interactions.
Mecanismo De Acción
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate's mechanism of action involves its ability to interact with and disrupt lipid bilayers. [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate is able to selectively target and insert into lipid membranes, causing a perturbation in the membrane structure. This perturbation can lead to changes in membrane permeability and function, as well as alterations in lipid-protein interactions.
Biochemical and Physiological Effects:
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate can induce changes in membrane fluidity, permeability, and curvature. Additionally, [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been shown to affect lipid-protein interactions, including the binding of proteins to lipid membranes. These effects have potential implications for a variety of biological processes, including cell signaling, membrane trafficking, and protein function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has several advantages as a tool for scientific research. It is a highly selective and potent lipid perturbant, allowing for precise manipulation of membrane structure and function. Additionally, [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate can be used to deliver drugs and other molecules across cell membranes, potentially opening up new avenues for drug development. However, [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate also has limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure reproducibility and accuracy of results.
Direcciones Futuras
There are several potential future directions for research involving [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate. One area of interest is the use of [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate as a tool for studying lipid-protein interactions and membrane protein function. Additionally, [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate may have potential applications in drug delivery and development, particularly in the development of new therapies for diseases that involve membrane dysfunction. Further research is needed to fully understand the potential applications and limitations of [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate in scientific research.
Métodos De Síntesis
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate can be synthesized using a multi-step chemical process involving the coupling of a quinoline derivative with a phosphoramidite and subsequent carbamate formation. The resulting product is a white solid that can be purified using column chromatography. The synthesis of [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been used in a variety of scientific research applications, including studies on membrane structure and function, lipid-protein interactions, and drug delivery. [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been shown to selectively target and disrupt lipid bilayers, making it a useful tool for studying the effects of membrane perturbation on cellular function. Additionally, [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been used to deliver drugs and other molecules across cell membranes, potentially opening up new avenues for drug development.
Propiedades
Número CAS |
104786-62-1 |
|---|---|
Nombre del producto |
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate |
Fórmula molecular |
C36H59N2O7P |
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C36H59N2O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-37-36(39)42-30-33-24-25-34(45-33)31-44-46(40,41)43-29-28-38-27-20-22-32-21-17-18-23-35(32)38/h17-18,20-23,27,33-34H,2-16,19,24-26,28-31H2,1H3,(H-,37,39,40,41)/t33-,34+/m0/s1 |
Clave InChI |
OLDMQSKCCHULOB-SZAHLOSFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@H]1CC[C@@H](O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32 |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1CCC(O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1CCC(O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32 |
Otros números CAS |
104786-62-1 |
Sinónimos |
1-(2-(hydroxy((tetrahydro-5-((octadecylaminocarbonyl)oxy)methyl)furan-2-yl)methoxyphosphinyloxy)ethyl)quinolinium Sandoz 63-441 SDZ 63-441 SRI 63-441 SRI-63-441 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






